

ChaC1 Enzymatic Activity and Catalytic Mechanism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Executive Summary

ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (**ChaC1**) is a cytosolic enzyme that plays a critical role in cellular stress responses, particularly the Unfolded Protein Response (UPR) and ferroptosis. It functions as a highly specific γ -glutamylcyclotransferase, catalyzing the degradation of glutathione (GSH), a key intracellular antioxidant. This activity depletes cellular GSH levels, thereby promoting oxidative stress and programmed cell death.

Upregulated by the ATF4 arm of the UPR, **ChaC1** acts as a crucial link between endoplasmic reticulum (ER) stress and downstream apoptotic or ferroptotic pathways. Given its role in modulating cell death sensitivity, **ChaC1** is an emerging target of interest for therapeutic intervention in diseases characterized by oxidative stress and cell death dysregulation, including various cancers and neurodegenerative disorders.

Introduction

Initially identified as a novel pro-apoptotic component of the Unfolded Protein Response (UPR), **ChaC1** is a highly conserved protein across higher eukaryotes.^[1] Its expression is induced by ER stress, positioning it downstream of the PERK-eIF2 α -ATF4 signaling cascade.^{[2][3][4]} Subsequent research elucidated its specific molecular function: **ChaC1** is a γ -glutamylcyclotransferase that exclusively targets glutathione for degradation.^{[5][6][7]} This enzymatic action produces 5-oxoproline and a cysteinyl-glycine dipeptide, effectively depleting the cell's primary antioxidant reservoir.^{[5][8]} This depletion of GSH is a critical event that

sensitizes cells to various forms of programmed cell death, including apoptosis and, most notably, ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation.[2][8][9] The central role of **ChaC1** in linking ER stress to GSH metabolism and cell death makes it a pivotal protein in cellular homeostasis and a potential target for drug development.[4][10]

Enzymatic Function and Catalytic Mechanism

Gamma-Glutamylcyclotransferase Activity

The primary enzymatic function of **ChaC1** is the catalysis of the cleavage of the γ -glutamyl bond within glutathione.[5] This reaction is highly specific to reduced glutathione (GSH).[1] The degradation of GSH proceeds via the following reaction:



This activity represents the first identified cytosolic pathway for glutathione degradation in mammalian cells.[5][11]

Substrate Specificity

ChaC1 exhibits remarkable specificity for glutathione. It does not act on other γ -glutamyl peptides or oxidized glutathione (GSSG).[1][7][12] This specificity ensures that its activity is tightly linked to the cellular pool of reduced glutathione, directly impacting the cell's redox buffering capacity. The Michaelis constant (K_m) for glutathione is in the low millimolar range, which is physiologically relevant to intracellular GSH concentrations.[1][7]

Structural Insights and Catalytic Site

ChaC1 and its homologs belong to the BtrG/ γ -glutamyl cyclotransferase (γ -GCT) fold family of enzymes.[5][6] Homology modeling suggests a conserved three-dimensional structure and active site similar to other γ -GCTs.[6]

Key structural features include:

- **Active Site Residues:** Mutational analyses have identified several residues critical for substrate binding and catalysis. An essential glutamate residue in the active site acts as a proton acceptor; mutating this residue (e.g., E>Q) results in a catalytically inactive protein.[5]

[6][13] Other residues, including 'YGSL' (residues 38-41), D68, R72, E115, and Y143, are implicated in high-affinity substrate binding.[14]

- Conserved Motif: A unique motif, "RRFQWQTHRGPGR," conserved within the ChaC family, is crucial for maintaining the structural stability of the enzyme and properly orienting the active site, even though its residues do not directly bind the substrate.[4]

Quantitative Enzymatic and Cellular Data

The following tables summarize key quantitative parameters related to **ChaC1** enzymatic activity and its effects on cellular processes.

Parameter	Value	Substrate	Notes	Reference(s)
Km	~2.2 mM	Glutathione	Michaelis constant, indicating substrate concentration at half-maximal velocity.	[7][14]
kcat	225.2 min ⁻¹	Glutathione	Catalytic constant or turnover number.	[7]

Table 1: Kinetic Parameters of Human **ChaC1**.

Inhibitor	IC50	Inhibition Type	Notes	Reference(s)
Juglone	8.7 μM	N/A	A naturally occurring naphthoquinone identified through high-throughput screening.	[14]

Table 2: Known Inhibitors of Human **ChaC1**.

Cell Line	Condition	Effect	Measurement	Reference(s)
HEK293	ChaC1 Overexpression	~50-60% decrease in GSH	Cellular glutathione levels	[15]
ARPE-19	H ₂ O ₂ Treatment	Upregulation of ChaC1	Gene and protein expression	[16]
ARPE-19	H ₂ O ₂ Treatment	~40% decrease in GSH	Cellular glutathione levels	[16]
DU145 (Prostate Cancer)	ChaC1 Overexpression	~2-fold increase in lipid peroxides	Lipid Peroxidation Assay	[17]
DU145 (Prostate Cancer)	ChaC1 Overexpression	~50% decrease in GPX4 protein	Western Blot	[17]

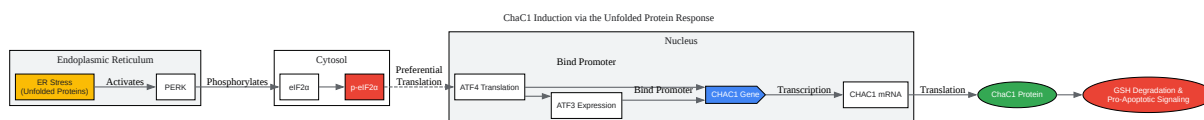
Table 3: Cellular Effects of **ChaC1** Activity.

Role in Cellular Signaling Pathways

ChaC1 is a critical effector in at least two major stress-response pathways: the Unfolded Protein Response and Ferroptosis.

The Unfolded Protein Response (UPR)

ER stress, caused by the accumulation of unfolded or misfolded proteins, activates the UPR. **ChaC1** is specifically induced by the PERK branch of this pathway. Upon ER stress, the kinase PERK phosphorylates the eukaryotic initiation factor 2 α (eIF2 α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[2] ATF4, in conjunction with ATF3, then binds to conserved elements (ATF/CRE and CARE) in the **ChaC1** promoter to drive its transcription.[2][15] This activation is independent of the other UPR branches mediated by IRE1-XBP1 and ATF6.[3][4] By degrading GSH, **ChaC1** contributes to the pro-apoptotic signaling downstream of severe or prolonged ER stress.[2][12]



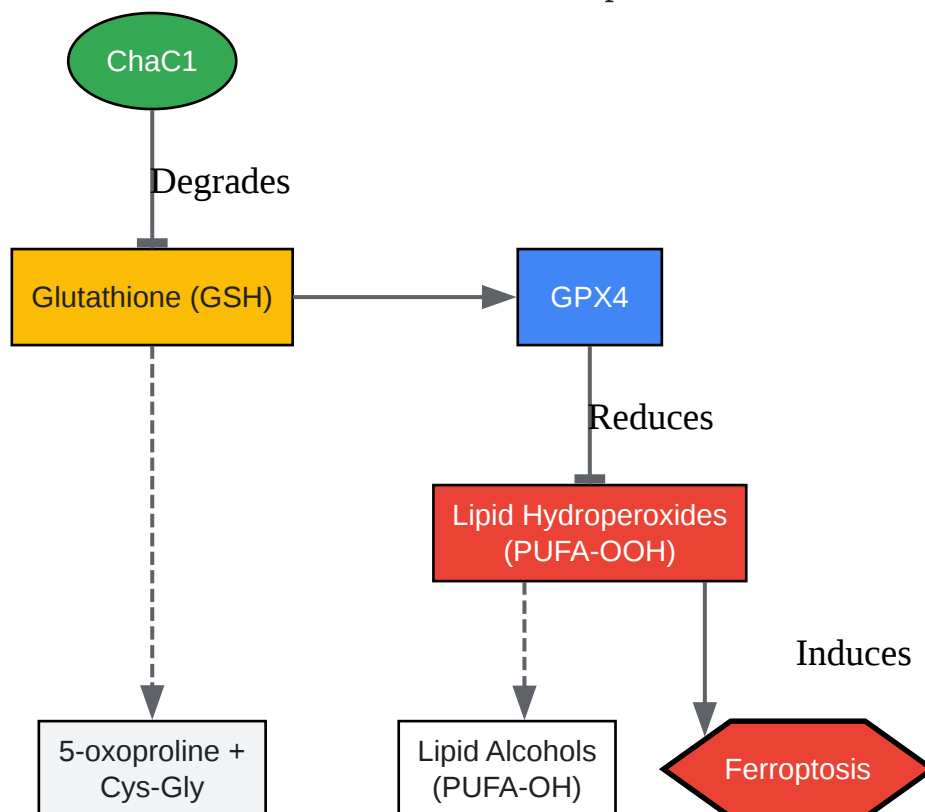
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Caption: **ChaC1** induction pathway downstream of ER stress.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The primary defense against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which uses GSH as a cofactor to neutralize lipid hydroperoxides.[2][9] By degrading GSH, **ChaC1** directly undermines the function of GPX4.[9][17] The resulting inactivation of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in membrane damage and cell death. **ChaC1** is considered a robust biomarker for ferroptosis and is upregulated by ferroptosis inducers like erastin, which blocks cystine import required for GSH synthesis.[9]

Role of ChaC1 in Ferroptosis

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Caption: Mechanism of **ChaC1**-mediated ferroptosis.

Experimental Protocols

This section provides an overview of key methodologies used to study **ChaC1** function.

ChaC1 Enzymatic Activity Assay (HPLC-based)

This protocol quantifies **ChaC1** activity by measuring the production of 5-oxoproline from glutathione.

- Reaction Setup:
 - Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - In a microcentrifuge tube, combine 10 µg of purified recombinant **ChaC1** protein with 10 mM glutathione in a final volume of 100 µL of reaction buffer.

- Incubate the reaction mixture at 37°C for 60 minutes.
- Reaction Termination:
 - Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or 4% perchloric acid to precipitate the protein.
 - Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 µm filter.
 - Analyze 20 µL of the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm).
 - Use an isocratic mobile phase, such as 2% (v/v) aqueous perchloric acid, at a flow rate of 1.0 mL/min.
 - Detect 5-oxoproline by monitoring absorbance at ~210 nm.
 - Quantify the amount of product by comparing the peak area to a standard curve generated with known concentrations of 5-oxoproline.[\[6\]](#)

Cellular Glutathione Measurement

This protocol measures total intracellular GSH levels, which are depleted by **ChaC1** activity.

- Cell Lysis:
 - Culture cells (e.g., HEK293) with or without **ChaC1** overexpression or knockdown.
 - Harvest cells by trypsinization, wash with cold PBS, and count them.
 - Resuspend the cell pellet in a lysis buffer (e.g., a buffer containing 0.1% Triton X-100 and 0.6% sulfosalicylic acid to precipitate proteins).
 - Lyse cells by vortexing and incubate on ice for 10 minutes.

- Sample Preparation:
 - Centrifuge the lysate at $>10,000 \times g$ for 10 minutes at 4°C .
 - Collect the supernatant, which contains the GSH.
- GSH Quantification:
 - Use a commercial colorimetric GSH assay kit (e.g., based on the DTNB/Ellman's reagent reaction).
 - In a 96-well plate, add the sample supernatant.
 - Add the assay reagents according to the manufacturer's instructions. This typically involves a reaction where GSH reduces DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] to TNB (5-thio-2-nitrobenzoic acid), which has a yellow color.
 - Measure the absorbance at 405-415 nm using a plate reader.
 - Calculate the GSH concentration based on a standard curve prepared with known GSH concentrations and normalize to the initial cell number or protein concentration.[\[15\]](#)

Promoter Activity Assay (Luciferase Reporter)

This assay determines how transcription factors like ATF4 regulate the **ChaC1** promoter.

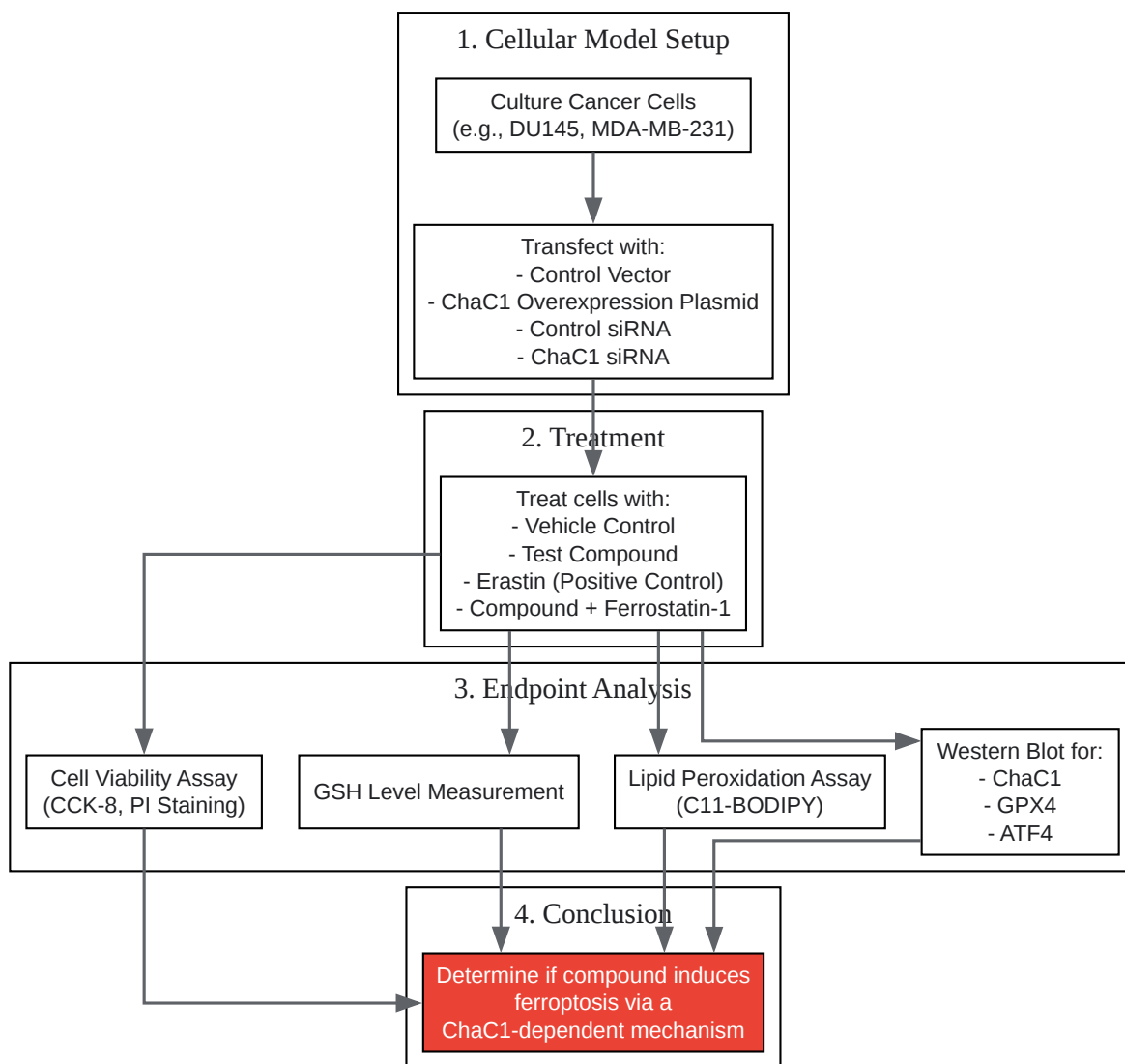
- Plasmid Construction:
 - Clone the human **ChaC1** promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).
 - Create expression plasmids for transcription factors of interest (e.g., ATF4).
- Cell Transfection:
 - Co-transfect cells (e.g., HEK293 or U2OS) with the **ChaC1** promoter-luciferase plasmid, the transcription factor expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization).

- Cell Treatment and Lysis:
 - After 24-48 hours, treat cells with an ER stress inducer (e.g., Tunicamycin or Thapsigargin) or leave untreated.
 - Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
- Luciferase Measurement:
 - Measure the firefly luciferase activity (from the **ChaC1** promoter) and Renilla luciferase activity (for normalization) in the cell lysate using a luminometer.
 - Calculate the relative luciferase activity by dividing the firefly signal by the Renilla signal. An increase in this ratio indicates activation of the **ChaC1** promoter.[\[15\]](#)

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for investigating the role of **ChaC1** in drug-induced ferroptosis in cancer cells.

Workflow: Investigating ChaC1 in Drug-Induced Ferroptosis

[Click to download full resolution via product page](#)Caption: A typical experimental workflow for studying **ChaC1**.

Conclusion and Implications for Drug Development

ChaC1 stands at the intersection of cellular stress, metabolism, and programmed cell death. Its specific enzymatic activity—the degradation of glutathione—provides a direct mechanism for modulating the cellular redox state and sensitizing cells to apoptosis and ferroptosis. The tight regulation of its expression by the ATF4-CHOP axis of the UPR solidifies its role as a key effector of ER stress-induced cell death.

For drug development professionals, **ChaC1** presents a dual opportunity:

- As a Therapeutic Target: In diseases where cell death is excessive, such as certain neurodegenerative conditions, inhibiting **ChaC1** could be a viable strategy to preserve glutathione levels and protect cells from oxidative damage. The identification of inhibitors like juglone provides a starting point for developing more potent and specific small molecules. [\[14\]](#)
- As a Pro-Ferroptotic Mediator: In oncology, resistance to conventional therapies is a major challenge. Inducing ferroptosis is a promising anti-cancer strategy. Upregulating **ChaC1** expression or developing drugs that mimic its GSH-depleting function could enhance the efficacy of ferroptosis-inducing chemotherapeutics, particularly in cancers that are resistant to apoptosis. [\[10\]](#)[\[17\]](#)[\[18\]](#)

Further research into the structural biology of **ChaC1**, its allosteric regulation, and its downstream signaling consequences will be essential to fully harness its therapeutic potential.

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- To cite this document: BenchChem. [ChaC1 Enzymatic Activity and Catalytic Mechanism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577524#chac1-enzymatic-activity-and-catalytic-mechanism]

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